molecular formula C16H15BrN2O2 B5670729 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Numéro de catalogue: B5670729
Poids moléculaire: 347.21 g/mol
Clé InChI: ULGXOOLHTUFPSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(4-Bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 4-bromophenoxy ethyl substituent at position 1 and a methyl group at position 3 of the heterocyclic core. The bromophenoxy moiety is structurally significant, as similar derivatives have shown biological activity in neuromuscular disorders via CLC-1 ion channel inhibition .

Propriétés

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-18-14-4-2-3-5-15(14)19(16(18)20)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGXOOLHTUFPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-bromophenol with an appropriate ethylating agent to form 4-bromophenoxyethyl intermediate. This intermediate is then reacted with 3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one under specific conditions to yield the final product. Common reagents used in these reactions include ethyl bromide and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It has been suggested that this compound may inhibit certain enzymes or proteins, leading to its observed biological activities. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Domperidone

Structure : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 425.911 g/mol (C₂₂H₂₄ClN₅O₂).
Activity : Dopamine D₂/D₃ receptor antagonist; used for nausea, vomiting, and gastroparesis.
Key Differences :

  • Chlorine substituent enhances receptor binding affinity compared to bromine.
  • Piperidinyl-propyl linker facilitates gastrointestinal motility modulation.
    References : .

Ugi-Azide Reaction Product (Compound 9a)

Structure: 1-(1-{1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-yl]-3-phenylpropyl}piperidin-4-yl)-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Molecular Weight: 552.27 g/mol (C₃₁H₃₃N₇O₃). Activity: Not explicitly stated, but tetrazole groups often serve as bioisosteres for carboxylic acids, improving metabolic stability. Key Differences:

  • Tetrazole and dihydrobenzodioxin substituents enable diverse binding interactions.
  • High-yield synthesis (89%) via Ugi-Azide multicomponent reaction.
    References : .

Flibanserin Hydrochloride

Structure : 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.
Molecular Weight : 469.36 g/mol (C₂₂H₂₂ClF₃N₄O).
Activity : 5-HT₁A agonist and 5-HT₂A antagonist; treats hypoactive sexual desire disorder.
Key Differences :

  • Trifluoromethylphenyl-piperazine group confers CNS activity.
  • Hydrochloride salt improves solubility for oral administration.
    References : .

5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives

Structure: Variants include tetrazole rings linked to bromophenoxy ethyl groups. Activity: CLC-1 ion channel inhibitors for neuromuscular disorders. Key Differences:

  • Tetrazole replaces benzodiazol-2-one core, altering electronic properties.
  • Stereospecific (1S) configuration enhances target specificity.
    References : .

Difluorophenyl-Substituted Analogue

Structure : 1-{1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Molecular Weight : 413.45 g/mol (C₂₁H₂₂F₂N₄O).
Activity : Undisclosed, but fluorine atoms likely improve metabolic stability and lipophilicity.
Key Differences :

  • Difluorophenyl group enhances resistance to oxidative metabolism.
  • Piperidine linker may influence blood-brain barrier penetration.
    References : .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity References
Target Compound Benzodiazol-2-one 4-Bromophenoxyethyl, Methyl ~377.27 (C₁₈H₁₈BrN₃O₂) Potential ion channel modulation
Domperidone Benzodiazol-2-one Chlorine, Piperidinyl-propyl 425.91 Dopamine antagonist
Ugi-Azide Product (9a) Benzodiazol-2-one Tetrazole, Dihydrobenzodioxin 552.27 Undisclosed
Flibanserin Hydrochloride Benzodiazol-2-one Trifluoromethylphenyl-piperazine 469.36 5-HT receptor modulation
5-[(1S)-Bromophenoxyethyl]tetrazole Tetrazole 4-Bromophenoxyethyl ~318.14 (C₁₀H₁₀BrN₅O) CLC-1 inhibition

Research Findings and Implications

  • Substituent Impact : Halogenation (Br vs. Cl) influences receptor selectivity; bromine’s larger size may enhance hydrophobic interactions in ion channels .
  • Synthetic Routes : Multicomponent reactions (e.g., Ugi-Azide) enable efficient diversification of benzodiazol-2-one derivatives .
  • Therapeutic Potential: Structural variations correlate with divergent applications—Domperidone (GI), Flibanserin (CNS), and bromophenoxy derivatives (neuromuscular) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.